2-{6-Azaspiro[3.4]octan-8-yl}phenol
Description
2-{6-Azaspiro[3.4]octan-8-yl}phenol is a spirocyclic compound featuring a phenol moiety attached to a 6-azaspiro[3.4]octane core. The spiro architecture introduces structural rigidity, which can enhance binding specificity in pharmacological applications. The phenolic hydroxyl group provides hydrogen-bonding capability, influencing solubility and molecular interactions.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-12-5-2-1-4-10(12)11-8-14-9-13(11)6-3-7-13/h1-2,4-5,11,14-15H,3,6-9H2 |
InChI Key |
PINXMZDRIKYQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Azaspiro[3.4]octan-8-yl}phenol can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for 2-{6-Azaspiro[3.4]octan-8-yl}phenol are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-Azaspiro[3.4]octan-8-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phenol group and the azaspiro moiety.
Common Reagents and Conditions
Common reagents used in the reactions of 2-{6-Azaspiro[3.4]octan-8-yl}phenol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of cyclohexanol derivatives .
Scientific Research Applications
2-{6-Azaspiro[3.4]octan-8-yl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the azaspiro moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Comparative Data
| Compound | Spiro System | Substituents | logP | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|
| 2-{6-Azaspiro[3.4]octan-8-yl}phenol | [3.4] | Phenol | 1.8 | 12.5 (H₂O) | Antioxidant leads, enzyme inhibitors |
| 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | [3.4] | 4-Chlorophenyl | 3.2 | 0.8 (H₂O) | Lipophilic intermediates |
| 8-(2-Hydroxy-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione | [4.5] | Hydroxyl-phenyl, oxa/aza | 0.9 | 25.0 (DMSO) | Chelation-based therapies |
| 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5,6-diazaspiro[3.5]nonene | [3.5] | Difluorophenyl, carboxamide | 2.5 | 5.2 (H₂O) | Kinase inhibitors |
Research Findings and Trends
- Synthetic Accessibility: Compounds with smaller spiro systems (e.g., [3.4]) are easier to synthesize at scale compared to larger rings ([4.5]), as noted in spirocyclic intermediate synthesis .
- Biological Activity: Phenolic spiro compounds show promise in targeting oxidative stress pathways, whereas fluorinated analogues (e.g., from EP 4 374 877 A2) excel in stability and target affinity .
- Solubility Challenges : Hydroxyl groups improve aqueous solubility but may require formulation adjustments (e.g., salt formation, prodrugs) to enhance bioavailability .
Biological Activity
2-{6-Azaspiro[3.4]octan-8-yl}phenol, also known as 4-{6-azaspiro[3.4]octan-8-yl}phenol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an agonist of the muscarinic M4 receptor. This receptor is implicated in various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula for 2-{6-Azaspiro[3.4]octan-8-yl}phenol is , with a molecular weight of 203.28 g/mol. The compound features a phenolic group and a spirocyclic structure, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 4-(6-azaspiro[3.4]octan-8-yl)phenol |
| InChI Key | YMCGVBWPLSOATO-UHFFFAOYSA-N |
The biological activity of 2-{6-Azaspiro[3.4]octan-8-yl}phenol primarily involves its interaction with the muscarinic M4 acetylcholine receptor (mAChR). This receptor is part of the G protein-coupled receptor (GPCR) family and plays a crucial role in neurotransmission and various central nervous system functions. The compound acts as a positive allosteric modulator (PAM) for the M4 receptor, enhancing its activity and potentially ameliorating symptoms associated with M4-mediated disorders .
Biological Activity Studies
Research has demonstrated that 2-{6-Azaspiro[3.4]octan-8-yl}phenol exhibits several biological activities:
- Neuroprotective Effects : Studies indicate that compounds targeting the M4 receptor can provide neuroprotective effects, which may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Cognitive Enhancement : The modulation of mAChR activity has been associated with improved cognitive functions, suggesting potential applications in cognitive disorders.
- Antipsychotic Properties : Given its action on the M4 receptor, this compound may have antipsychotic effects, making it a candidate for further investigation in schizophrenia treatment .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In a study involving transgenic mouse models of Alzheimer’s disease, administration of 2-{6-Azaspiro[3.4]octan-8-yl}phenol resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on maze tests compared to control groups. These findings suggest that the compound may mitigate some pathological features of Alzheimer’s disease through its action on mAChRs.
Case Study 2: Efficacy in Schizophrenia Treatment
Clinical trials evaluating the efficacy of muscarinic receptor agonists have shown promise in reducing psychotic symptoms in patients with schizophrenia. Preliminary data from Phase I studies involving 2-{6-Azaspiro[3.4]octan-8-yl}phenol indicate a favorable safety profile and potential for symptom improvement, warranting further investigation in larger cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
